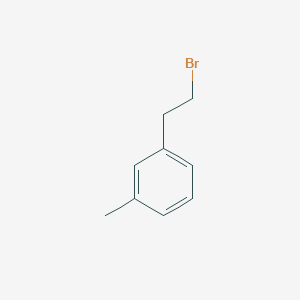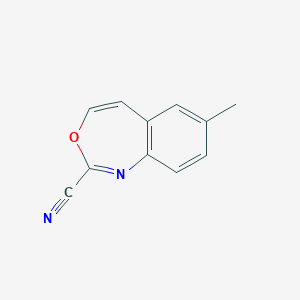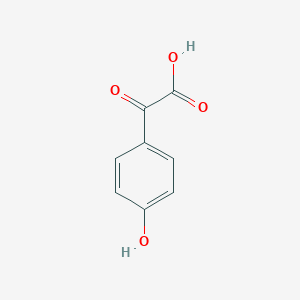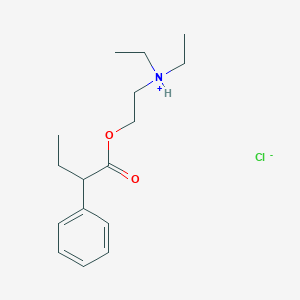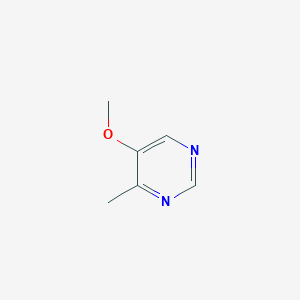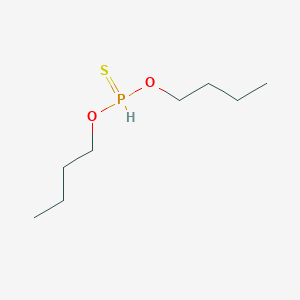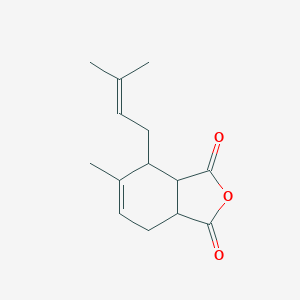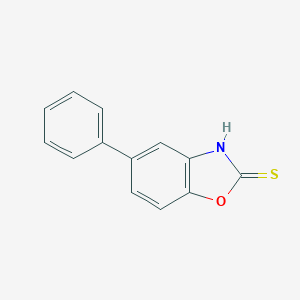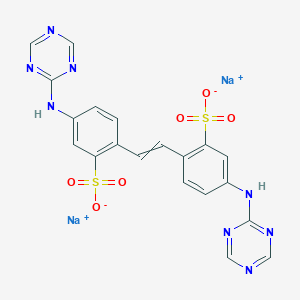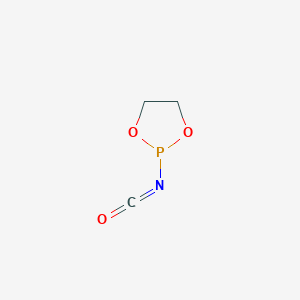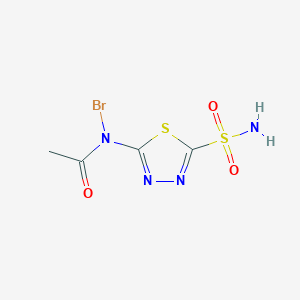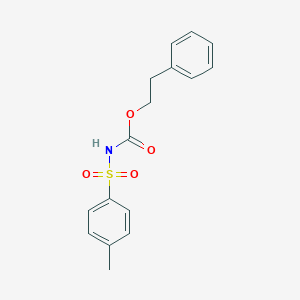
N-Tosylcarbamic acid phenethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tosylcarbamic acid phenethyl ester, also known as N-Tosyl-phenylalanine chloromethyl ketone (TPCK), is a chemical compound that has been widely used in scientific research. This compound is a derivative of phenylalanine and is commonly used as a protease inhibitor. TPCK is an important tool in the study of protein function and has been used in various biochemical and physiological experiments.
作用机制
The mechanism of action of N-Tosylcarbamic acid phenethyl ester involves the covalent modification of the active site of specific proteases. TPCK reacts with the active site of proteases, forming a covalent bond with the enzyme and irreversibly inhibiting its activity. This mechanism of action makes TPCK a potent and specific inhibitor of proteases and has made it a valuable tool in the study of protein function.
Biochemical and Physiological Effects
N-Tosylcarbamic acid phenethyl ester has a range of biochemical and physiological effects. As a protease inhibitor, TPCK can affect a wide range of cellular processes that rely on protein degradation. Additionally, TPCK has been shown to inhibit the activity of thrombin, which can affect blood coagulation. TPCK has also been shown to inhibit the activity of caspases, which play a key role in the apoptotic pathway. These effects make TPCK an important tool in the study of cellular processes and disease mechanisms.
实验室实验的优点和局限性
One of the main advantages of N-Tosylcarbamic acid phenethyl ester is its specificity for certain proteases. This specificity allows researchers to study the effects of specific proteases on cellular processes, without affecting other proteases. Additionally, TPCK is relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of TPCK is that it is an irreversible inhibitor, meaning that it permanently inhibits the activity of the protease. This can make it difficult to study the effects of protease activity over time, as the protease cannot be reactivated.
未来方向
There are many future directions for research involving N-Tosylcarbamic acid phenethyl ester. One area of research could be the development of more specific protease inhibitors, which could allow researchers to study the effects of individual proteases on cellular processes. Additionally, TPCK could be used in the development of new therapeutics for diseases that involve abnormal protease activity, such as cancer and Alzheimer's disease. Finally, future research could focus on the development of reversible protease inhibitors, which would allow researchers to study the effects of protease activity over time.
合成方法
The synthesis of N-Tosylcarbamic acid phenethyl ester involves the reaction between tosyl chloride and phenethyl alcohol in the presence of a base such as sodium hydroxide. The resulting tosylate ester is then reacted with phenylalanine in the presence of a chloromethyl ketone reagent to form N-Tosylcarbamic acid phenethyl ester. This synthesis method has been widely used and is relatively simple, making it a popular choice for researchers.
科学研究应用
N-Tosylcarbamic acid phenethyl ester has been used in a wide range of scientific research applications. One of the most common uses of TPCK is as a protease inhibitor. Proteases are enzymes that break down proteins, and TPCK inhibits the activity of specific proteases, allowing researchers to study the effects of protein degradation on cellular processes. TPCK has also been used in the study of blood coagulation, as it inhibits the activity of thrombin, a key enzyme in the coagulation cascade. Additionally, TPCK has been used in the study of apoptosis, or programmed cell death, as it inhibits the activity of caspases, a group of proteases that play a key role in the apoptotic pathway.
属性
CAS 编号 |
18303-11-2 |
|---|---|
产品名称 |
N-Tosylcarbamic acid phenethyl ester |
分子式 |
C16H17NO4S |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-16(18)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI 键 |
YYJDVUPKIHLXML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
同义词 |
N-Tosylcarbamic acid phenethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



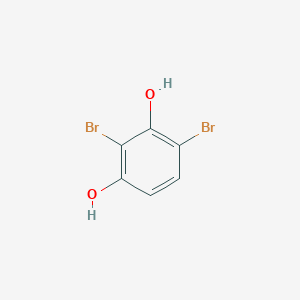
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
